molecular formula C13H10N2OS B1418161 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1019152-04-5

7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1418161
M. Wt: 242.3 g/mol
InChI Key: JQPMYUUPCQANEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antitumor properties . It is a derivative of thieno[3,2-d]pyrimidine and has been synthesized as a potential EZH2 inhibitor .


Synthesis Analysis

The compound has been synthesized via structural modifications of tazemetostat . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of “7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is complex and specific to its function as a potential EZH2 inhibitor . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” include the structural modifications of tazemetostat . The compound has been synthesized via Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

1. Synthesis Techniques and Chemical Properties

  • One-Step Synthesis Approach : An efficient one-step synthesis method for Thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has been developed. This method features a catalytic four-component reaction, highlighting a greener, more economical approach to synthesizing this class of compounds (Shi et al., 2018).

2. Potential Antitumor Activity

  • Antitumor Properties : New derivatives of thieno[3,2-d]pyrimidine, which include structures related to the compound , have been synthesized and evaluated for their antitumor activity. These compounds have shown significant effectiveness against various human cancer cell lines, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).

3. Antimicrobial and Anti-Inflammatory Properties

  • Antimicrobial and Anti-Inflammatory Effects : A study on thieno[2,3-d]pyrimidine derivatives, closely related to 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, demonstrated notable antimicrobial and anti-inflammatory activities. These compounds were effective against a range of bacteria and fungi, as well as showing anti-inflammatory properties (Tolba et al., 2018).

4. Pharmaceutical Synthesis and Characterization

  • Pharmaceutical Synthesis : Novel synthesis techniques for thieno[2,3-d]pyrimidin-4(3H)-ones have been explored, which are crucial for the development of pharmaceutical compounds. These techniques include the aza-Wittig reaction and base-catalyzed cyclization, pivotal for the production of thieno[3,2-d]pyrimidine derivatives (Dai et al., 2011).

5. Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of compounds similar to 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been determined using X-ray diffraction. This analysis is vital for understanding the molecular geometry and properties of these compounds, which can influence their pharmaceutical potential (Liu et al., 2006).

properties

IUPAC Name

7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPMYUUPCQANEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.